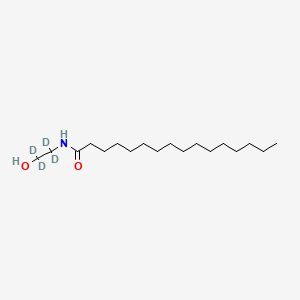

Palmitoylethanolamide-d4

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Palmitoylethanolamide-d4 (PEA-d4) is the deuterium labeled version of Palmitoylethanolamide (PEA). PEA is an endogenous fatty acid amide and a lipid modulator . It has been studied in in vitro and in vivo systems using exogenously added or dosed compound . There is evidence that it binds to a nuclear receptor, through which it exerts a variety of biological effects, some related to chronic inflammation and pain .

Synthesis Analysis

The synthesis of PEA-d4 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .

Molecular Structure Analysis

PEA-d4 is a derivative of polyunsaturated fatty acids, which can be long-chain amides, esters, or ethers capable of binding to and activating cannabinoid receptors .

Chemical Reactions Analysis

PEA is metabolized by the cellular enzymes fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amide hydrolase (NAAA), the latter of which has more specificity toward PEA over other fatty acid amides .

科研应用

Anti-inflammatory and Proresolving Effects in Atherosclerosis : PEA promotes a proresolving macrophage phenotype and attenuates atherosclerotic plaque formation, showing potential as a therapeutic agent in chronic arterial inflammation like atherosclerosis (Rinne et al., 2018).

Adjunctive Treatment for Acute Mania : PEA has been studied as an adjunctive treatment in acute mania, indicating potential uses in psychiatric conditions (Abedini et al., 2022).

Major Depressive Disorder : In patients with major depressive disorder, PEA adjunctive therapy to citalopram can effectively improve symptoms, showing rapid-onset antidepressant effects (Ghazizadeh-Hashemi et al., 2018).

Pain and Inflammation Modulation via PPAR-α : PEA acts as an agonist to the nuclear receptor peroxisome proliferator-activated receptor-α (PPAR-α), mediating anti-inflammatory properties and offering potential for treating pain and inflammation (Lo Verme et al., 2005).

Neuroprotective and Anti-inflammatory Roles : PEA's neuroprotective mediator role, especially in brain aging, is supported by its interactions with cannabinoids and estrogen receptors, and its inhibition of neuroinflammatory markers (Morsanuto et al., 2020).

Treatment of Pain : Meta-analysis indicates PEA's efficacy in treating pain, showcasing its utility as a pain management compound (Artukoğlu et al., 2017).

Therapeutic Efficacy in Neurodegenerative Disorders and Pain : PEA's efficacy and safety in neurodegenerative disorders and pain perception are highlighted, including its different formulations and combinations with other compounds (Petrosino & Di Marzo, 2017).

Analgesic and Anti-inflammatory Effects in Cardiomyocytes and Endothelial Cells : PEA shows potential in reducing cardiotoxicity and inflammation in cells exposed to doxorubicin and anti-HER2 monoclonal antibody, indicating a new approach to resolving drug-induced vasculo-cardio toxicity and inflammation (Iovine et al., 2022).

Safety And Hazards

PEA is generally considered safe, and without adverse drug reactions (ADRs) or drug interactions . A 2016 study assessing safety claims in sixteen clinical trials, six case reports/pilot studies and a meta‐analysis of PEA as an analgesic, concluded that for treatment periods up to 49 days, clinical data argued against serious ADRs .

未来方向

The therapeutic impact of PEA reverberates across diverse physiological systems, such as the central nervous system, gastrointestinal tract, vascular network, and the digestive and respiratory system . These attributes have fostered collaborations targeting conditions such as Alzheimer’s disease, multiple sclerosis, cerebral ischemia, neuroinflammation, general inflammation, pain, coagulopathy, steatohepatitis, and acute lung injury . Nevertheless, the imperative of reinforcing clinical investigation is evident . This review notably underscores the pivotal necessity for methodologically rigorous clinical trials to definitively establish the translational efficacy of PEA in ameliorating diverse inflammatory pathologies within the human milieu .

性质

IUPAC Name |

N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hexadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i16D2,17D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYVTAGFYLMHSO-RZOBCMOLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palmitoylethanolamide-d4 | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-Azabicyclo[2.2.2]octane-3-carboxamide,(S)-(9CI)](/img/no-structure.png)